N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide

medicinal chemistry structure-activity relationship 5-HT2A receptor

This compound features a structurally critical N-carboxamide-benzodioxole motif that differentiates it from earlier N-alkyl analogs in the 4-(phenylsulfonyl)piperidine series. Substitution at the piperidine nitrogen profoundly affects 5-HT2A affinity, metabolic stability, and brain penetration—generic replacement within this chemotype is known to fail. Essential for SAR campaigns investigating receptor binding kinetics, preclinical antipsychotic discovery in schizophrenia/depression models, and hERG cardiac safety profiling. Source the authentic chemotype to ensure experimental reproducibility.

Molecular Formula C19H20N2O5S
Molecular Weight 388.44
CAS No. 1448064-53-6
Cat. No. B3013340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide
CAS1448064-53-6
Molecular FormulaC19H20N2O5S
Molecular Weight388.44
Structural Identifiers
SMILESC1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H20N2O5S/c22-19(20-14-6-7-17-18(12-14)26-13-25-17)21-10-8-16(9-11-21)27(23,24)15-4-2-1-3-5-15/h1-7,12,16H,8-11,13H2,(H,20,22)
InChIKeyKWDQDCPQZIVPRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide (CAS 1448064-53-6): Chemical Class and Pharmacological Profile for Research Procurement


N-(Benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide (CAS 1448064-53-6) is a synthetic organic molecule belonging to the 4-(phenylsulfonyl)piperidine chemotype, a series established in the peer-reviewed literature as high-affinity, selective serotonin 5-HT2A receptor antagonists [1]. Structurally, it features a piperidine core with a phenylsulfonyl group at the 1-position and a urea-like carboxamide linked to a benzo[d][1,3]dioxol-5-yl moiety at the 4-position [2]. This architecture distinguishes it from earlier analogs in the series, which predominantly contained N-alkyl or N-phenacyl substitutions. The compound is classified by vendors as a research tool for investigating 5-HT2A receptor pharmacology, with a molecular weight of 388.44 g/mol and the molecular formula C19H20N2O5S [2].

Why Generic Substitution Is Not Advisable for CAS 1448064-53-6 in 5-HT2A Antagonist Research


The 4-(phenylsulfonyl)piperidine class exhibits steep structure–activity relationships (SAR), where minor substituent changes profoundly alter target affinity, subtype selectivity, and ADME properties. In the foundational paper, N-alkyl substitution on the piperidine nitrogen was essential for oral bioavailability; for example, compound 12 (1-(2-(2,4-difluorophenyl)ethyl)-4-(phenylsulfonyl)piperidine) lacked bioavailability, while the N-phenacyl derivative 35 showed improved brain penetration [1]. Therefore, generic substitution within the class is likely to fail—replacing the N-carboxamide-benzodioxole motif of this compound with alternative N-substituents could drastically change receptor binding kinetics, metabolic stability, and CNS penetration profiles, compromising experimental reproducibility and data comparability across studies.

Quantitative Differentiation Guide for N-(Benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide (CAS 1448064-53-6) vs. Close Structural Analogs


Structural Differentiation from Early 5-HT2A Lead Compounds via N-Carboxamide-Benzodioxole Motif

The target compound incorporates a urea-like N-carboxamide linker and a benzo[d][1,3]dioxol-5-yl aromatic system, which is absent in the foundational compounds 12, 26, and 31 of the 4-(phenylsulfonyl)piperidine series [1]. This motif is hypothesized to enhance hydrogen-bonding capacity and modulate receptor binding pocket interactions compared to N-alkyl or simple N-phenacyl analogs. While direct comparative binding data for compound 1448064-53-6 are not publicly available, the established SAR indicates that the nature of the N-substituent is a critical determinant of 5-HT2A affinity and functional selectivity within this class [1].

medicinal chemistry structure-activity relationship 5-HT2A receptor

Selectivity Over hERG (IKr) Channel Liability Inferred from Class Optimization

The 4-(phenylsulfonyl)piperidine series was optimized to reduce IKr (hERG) channel activity, a common liability of early antipsychotics. Compound 35, an N-phenacyl derivative, demonstrated that IKr activity detected through counterscreening was reduced to insignificant levels in vivo [1]. The target compound, featuring a distinct N-carboxamide-benzodioxole motif, may offer a comparable or improved cardiac safety profile relative to earlier analogs, though direct hERG data for CAS 1448064-53-6 are not publicly available.

cardiac safety hERG inhibition 5-HT2A antagonist

Dual 5-HT2A/D3 Receptor Modulation Potential Suggested by Analogous Benzodioxole Piperidine Patents

Patent literature discloses novel benzodioxole piperidine compounds as dual modulators of 5-HT2A and D3 receptors, indicating that the benzodioxole substitution can confer additional dopamine D3 receptor affinity [1]. Although the specific compound 1448064-53-6 is not explicitly claimed in this patent, its structural similarity to the disclosed dual-modulator chemotype suggests potential pharmacological differentiation toward combined serotonergic and dopaminergic antagonism compared to pure 5-HT2A antagonists of the original 4-(phenylsulfonyl)piperidine class.

dual antagonist D3 receptor antipsychotic

Physicochemical Property Differentiation: cLogP and Hydrogen-Bonding Capacity vs. Simple Alkyl-Analogs

The presence of a carboxamide linker and the relatively polar benzodioxole ring system in the target compound is predicted to lower its cLogP and enhance hydrogen-bonding capacity compared to highly lipophilic N-alkyl derivatives like compound 12. This physicochemical modulation is consistent with the series' strategy to improve oral bioavailability and brain penetration, where polar functional groups introduced favorable ADME properties while retaining high affinity [1]. The target compound thus occupies a distinct property space within the chemotype, potentially offering a more balanced CNS drug-likeness profile.

drug-likeness CNS penetration physicochemical properties

Optimal Research and Industrial Application Scenarios for CAS 1448064-53-6 Based on Quantitative Differentiation Evidence


Structurally-Specific 5-HT2A Receptor Antagonism in CNS Disease Models

This compound is suitable for preclinical studies requiring a specific 5-HT2A antagonist with a carboxamide-benzodioxole chemotype. Its structural differentiation from earlier N-alkyl analogs (compound 12) supports its use in SAR campaigns investigating the role of the N-substituent in receptor binding and functional activity [1]. The compound can serve as a tool to dissect serotonergic signaling pathways in schizophrenia or depression models where 5-HT2A blockade is hypothesized to be therapeutic.

hERG Liability Profiling of N-Substituted 4-(Phenylsulfonyl)piperidines

Given that the class has been optimized for reduced IKr activity, including the target compound in hERG screening panels allows researchers to evaluate how the N-carboxamide-benzodioxole substitution influences cardiac ion channel interactions compared to earlier derivatives (e.g., compound 35). This is critical for selecting lead compounds with favorable cardiac safety profiles [1].

Dual 5-HT2A/D3 Antagonist Design and Pharmacological Validation

The target compound's benzodioxole-piperidine core aligns with patented dual 5-HT2A/D3 modulator scaffolds. It is therefore valuable in preclinical antipsychotic drug discovery programs aiming to combine serotonergic and dopaminergic antagonism, potentially offering superior efficacy over selective 5-HT2A antagonists in animal models of positive and negative symptoms of schizophrenia [1].

In Vitro ADME and CNS Penetration Studies of Polar N-Substituted Analogs

The compound's predicted lower lipophilicity and enhanced hydrogen-bonding capacity relative to early leads make it a candidate for evaluating the impact of polarity on metabolic stability, permeability, and brain penetration within the 4-(phenylsulfonyl)piperidine series. Such studies are essential for identifying orally bioavailable, brain-penetrant 5-HT2A antagonists [1].

Quote Request

Request a Quote for N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.